molecular formula C17H20FNO2 B11232051 N-butyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

N-butyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

Cat. No.: B11232051
M. Wt: 289.34 g/mol
InChI Key: BZLAKYYIIJPDCU-UHFFFAOYSA-N
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Description

N-butyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the propanamide chain can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the propanamide chain.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-butyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its structural features make it a useful probe in understanding enzyme-substrate interactions and receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorinated phenyl group and furan ring are structural motifs commonly found in bioactive molecules, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-butyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-3-[5-(4-chlorophenyl)furan-2-yl]propanamide: Similar structure but with a chlorine atom instead of fluorine.

    N-butyl-3-[5-(4-bromophenyl)furan-2-yl]propanamide: Similar structure but with a bromine atom instead of fluorine.

    N-butyl-3-[5-(4-methylphenyl)furan-2-yl]propanamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-butyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C17H20FNO2

Molecular Weight

289.34 g/mol

IUPAC Name

N-butyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C17H20FNO2/c1-2-3-12-19-17(20)11-9-15-8-10-16(21-15)13-4-6-14(18)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,19,20)

InChI Key

BZLAKYYIIJPDCU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)F

Origin of Product

United States

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